

# Confirming the Efficacy of NBI-98782 in Disease Models: A Comparative Guide

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## Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

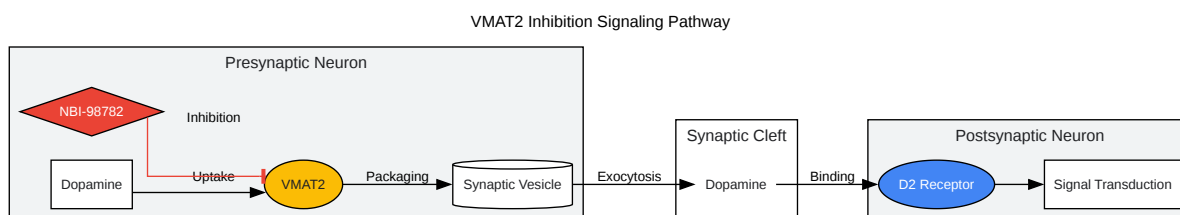
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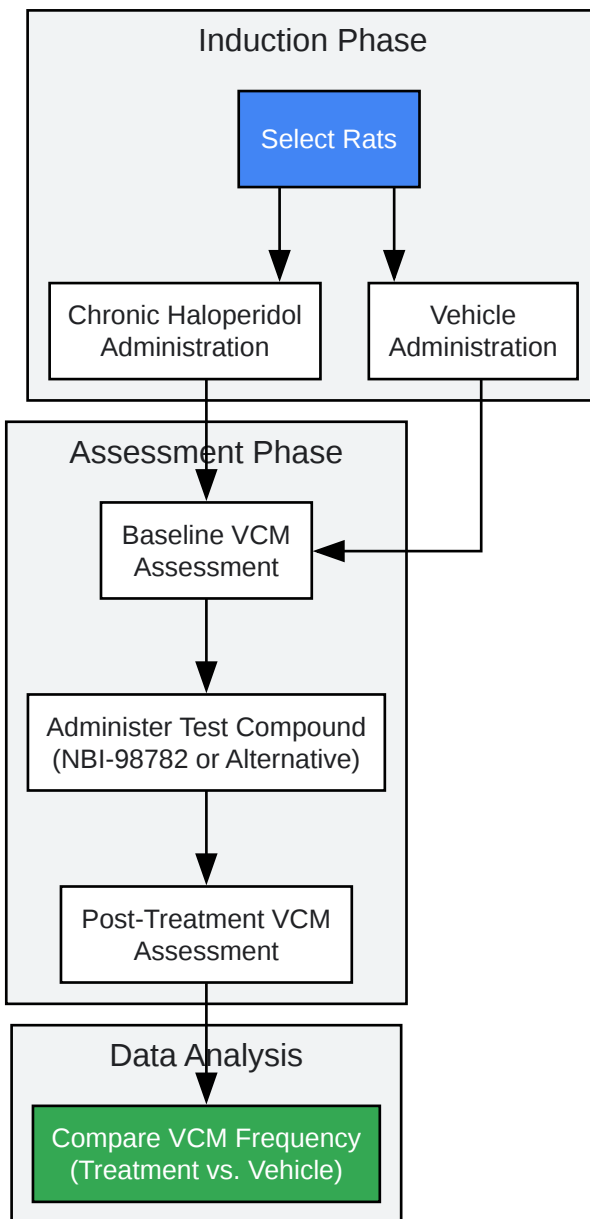
**NBI-98782**, the active metabolite of valbenazine, is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] This guide provides an objective comparison of its performance with other VMAT2 inhibitors, supported by available experimental data from preclinical and clinical studies. The focus is on the treatment of tardive dyskinesia (TD), a hyperkinetic movement disorder often induced by long-term use of dopamine receptor antagonists.[2][3]

## Mechanism of Action: VMAT2 Inhibition

**NBI-98782** exerts its therapeutic effect by inhibiting VMAT2, a protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into presynaptic vesicles for subsequent release into the synapse.[2] By blocking VMAT2, **NBI-98782** reduces the amount of dopamine available for release, thereby mitigating the overstimulation of dopamine receptors that is thought to underlie the involuntary movements characteristic of tardive dyskinesia.[2]



## Experimental Workflow for VCM Model



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## References

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